

^1H NMR spectrum analysis of 2-(4-Bromo-2-chlorophenyl)acetic acid

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Compound of Interest

Compound Name: 2-(4-Bromo-2-chlorophenyl)acetic acid

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The Central Role of ^1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy remains the cornerstone of structural analysis in organic chemistry. Its power lies in its ability to provide a detailed map of the proton environments within a molecule. For **2-(4-Bromo-2-chlorophenyl)acetic acid**, ^1H NMR allows us to confirm the presence and connectivity of the key structural motifs: the substituted aromatic ring and the acetic acid side chain.

Predicted ^1H NMR Spectrum and Interpretation

Based on the structure of **2-(4-Bromo-2-chlorophenyl)acetic acid**, we anticipate four distinct signals in the ^1H NMR spectrum. The exact chemical shifts (δ) can be influenced by the solvent and concentration, but a reliable prediction can be made based on established substituent effects.^[1]

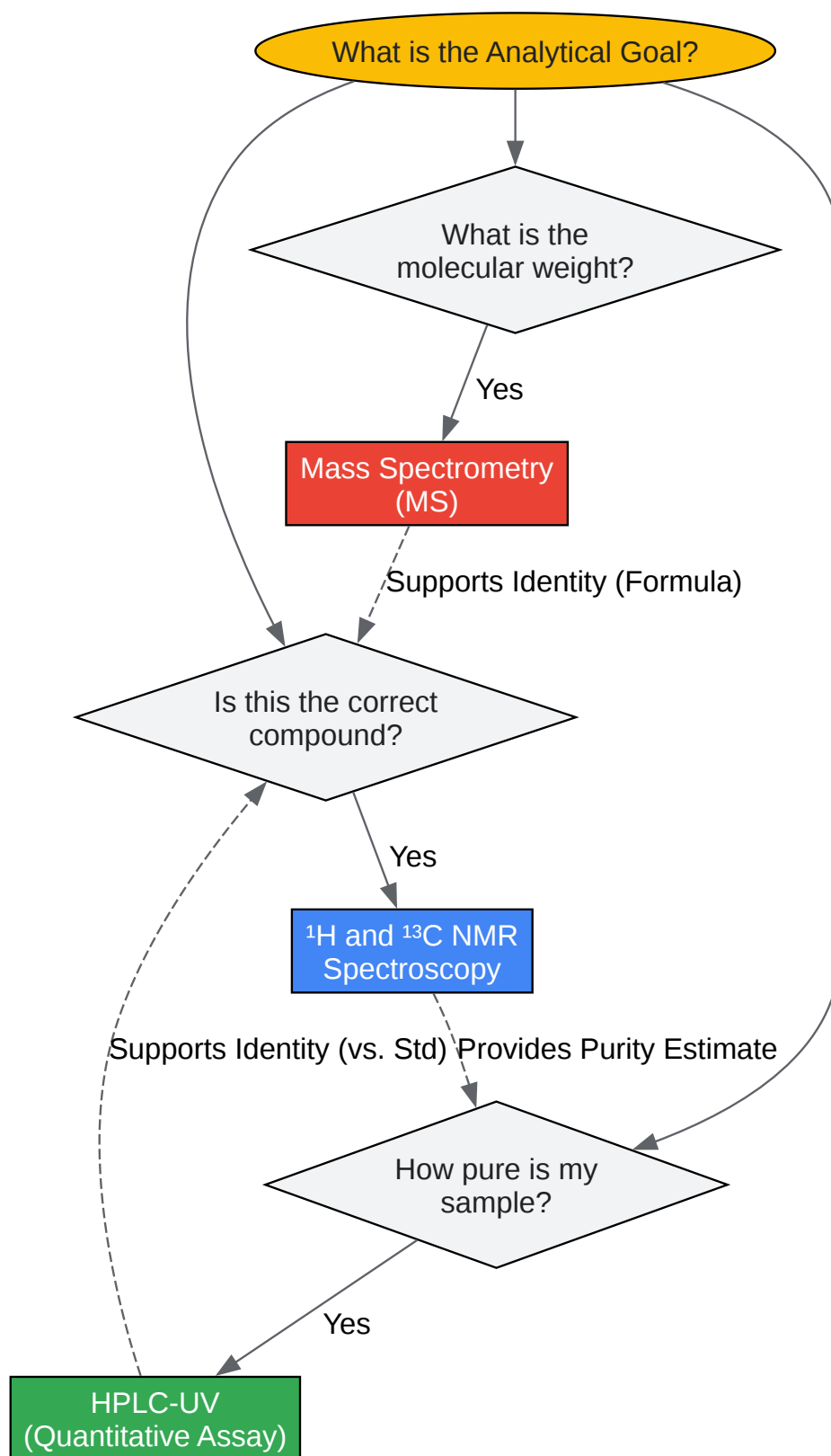
Table 1: Predicted ^1H NMR Data for **2-(4-Bromo-2-chlorophenyl)acetic acid** in CDCl_3

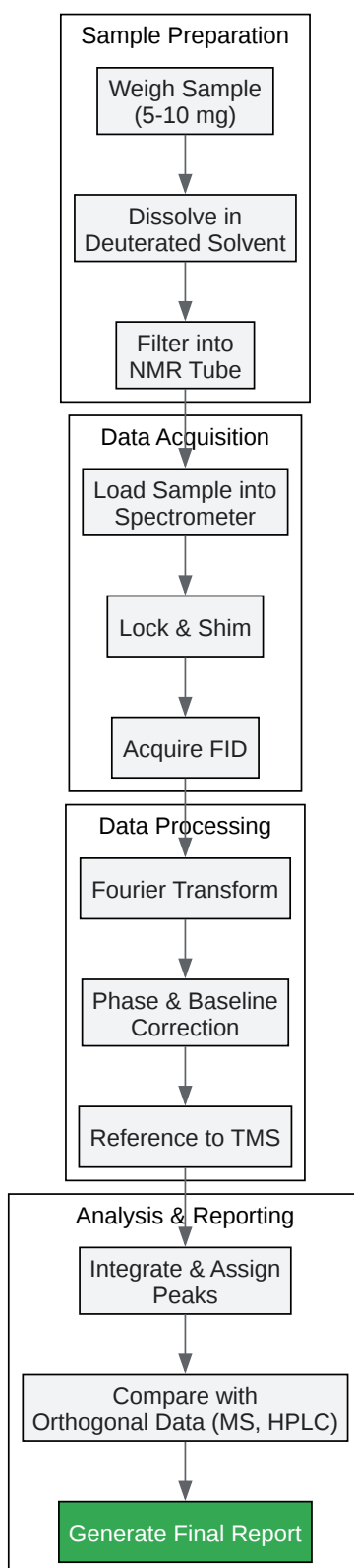
Signal Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
Carboxylic Acid (-COOH)	> 10.0	Broad Singlet (br s)	1H	The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water.
Aromatic (H-3)	~ 7.6	Doublet (d)	1H	This proton is ortho to the chlorine atom and meta to the bromine atom. The ortho coupling to H-5 is small (~2 Hz).
Aromatic (H-5)	~ 7.3	Doublet of Doublets (dd)	1H	This proton is coupled to both H-3 (meta, $J \approx 2$ Hz) and H-6 (ortho, $J \approx 8$ Hz).
Aromatic (H-6)	~ 7.1	Doublet (d)	1H	This proton is ortho to the acetic acid group and coupled to H-5 (ortho, $J \approx 8$ Hz).
Methylene (-CH ₂)	~ 3.8	Singlet (s)	2H	These protons are adjacent to both the aromatic ring and the carbonyl group,

resulting in a
downfield shift.
They appear as
a singlet as there
are no adjacent
protons to couple
with.^[1]

The trisubstituted pattern on the benzene ring is the most information-rich region of the spectrum. The electron-withdrawing nature of the chloro and bromo substituents, combined with the deshielding effect of the acetic acid group, dictates the specific chemical shifts and coupling constants (J-values), allowing for unambiguous assignment of each aromatic proton.

Below is a logical diagram illustrating how the molecular structure translates into the expected NMR signals.





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References

- 1. rsc.org [rsc.org]
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